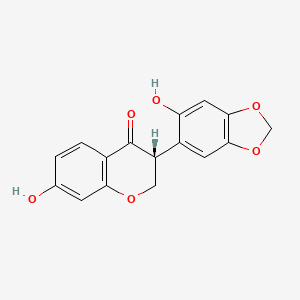
(-)-Sophorol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Sophorol is a member of isoflavanones.
Aplicaciones Científicas De Investigación
Medicinal Properties
(-)-Sophorol has been investigated for its potential therapeutic effects, including:
- Anti-inflammatory Activity : Studies indicate that this compound can inhibit enzymes involved in inflammatory pathways, demonstrating significant anti-inflammatory properties.
- Anticancer Effects : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapy .
- Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial infections, showcasing promising antimicrobial activity.
Plant Defense Mechanisms
This compound plays a role in plant defense by acting as a phytoalexin. It is metabolized in plants like Pisum sativum (peas) during stress conditions, contributing to their resistance against pathogens .
Natural Pesticides
Due to its bioactive properties, this compound is being explored as a natural pesticide alternative, providing an eco-friendly solution for pest management in agriculture.
Cosmetics and Personal Care
The compound's antioxidant properties make it valuable in the cosmetic industry, where it is used in formulations aimed at skin protection and anti-aging effects.
Table 1: Summary of Research Findings on this compound
Comparison with Related Compounds
This compound is often compared with other isoflavonoids such as maackiain and pterocarpin due to their similar structures and biological activities. However, this compound's unique methylenedioxy group imparts distinct reactivity and efficacy in certain applications.
Propiedades
Fórmula molecular |
C16H12O6 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
(3R)-7-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H12O6/c17-8-1-2-9-13(3-8)20-6-11(16(9)19)10-4-14-15(5-12(10)18)22-7-21-14/h1-5,11,17-18H,6-7H2/t11-/m0/s1 |
Clave InChI |
FAPWSAQOVOBPCP-NSHDSACASA-N |
SMILES isomérico |
C1[C@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4 |
SMILES canónico |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















